2-(4-Aminophenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Aminophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7NO3 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds have been shown to interact with bacterial membranes, causing perturbations and leading to antimicrobial effects .
Biochemical Pathways
Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes .
Pharmacokinetics
Related compounds have been shown to be metabolized by cytochrome p450 1a1 to produce active and inactive metabolites .
Result of Action
Related compounds have been shown to have potent antibacterial activity, suggesting that they may disrupt essential cellular processes in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound. The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Aqueous or alcoholic medium
Reaction Time: 2-6 hours
Another method involves the use of catalytic hydrogenation of 4-nitrophenylacetic acid over a palladium catalyst to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process typically involves:
Catalyst: Palladium on carbon
Pressure: 1-5 atm of hydrogen
Temperature: 50-100°C
Solvent: Methanol or ethanol
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 2-(4-Nitrophenyl)-2-oxoacetic acid
Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid
Substitution: N-Substituted amides of this compound
Scientific Research Applications
2-(4-Aminophenyl)-2-oxoacetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biology: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Industry: It is utilized in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoacetic acid
- 2-(4-Aminophenyl)-2-hydroxyacetic acid
- 2-(4-Aminophenyl)acetic acid
Uniqueness
2-(4-Aminophenyl)-2-oxoacetic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various compounds with diverse applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTIQRYMOADNDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15535-99-6 |
Source
|
Record name | 4-Amino-α-oxobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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